molecular formula C10H20OS B2894802 (1S,3R)-3-Tert-butylsulfanylcyclohexan-1-ol CAS No. 2408935-71-5

(1S,3R)-3-Tert-butylsulfanylcyclohexan-1-ol

Cat. No.: B2894802
CAS No.: 2408935-71-5
M. Wt: 188.33
InChI Key: DYBWEPJTDUSHKG-DTWKUNHWSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and the type of chemical compound it is (e.g., organic, inorganic, polymer, etc.). It may also include information about its natural occurrence or synthesis .


Synthesis Analysis

This involves understanding the chemical reactions used to create the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, which describes in detail the steps involved in a chemical reaction .


Physical and Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, chemical stability, and reactivity .

Scientific Research Applications

Asymmetric Synthesis and Catalysis

  • Versatile Intermediates for Asymmetric Synthesis : N-tert-Butanesulfinyl imines, derivatives closely related to "(1S,3R)-3-Tert-butylsulfanylcyclohexan-1-ol," have been identified as exceedingly versatile intermediates for the asymmetric synthesis of amines. These compounds are utilized to prepare a wide range of highly enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines, showcasing their pivotal role in asymmetric synthesis (Ellman, Owens, & Tang, 2002).

Catalytic Oxidation

  • Epoxidation of Allylic Alcohols : The compound's structural analogs have been studied for their role in the epoxidation of allylic alcohols, highlighting the impact of amine modifiers in enhancing epoxide selectivities and suppressing acid-catalyzed side reactions. This demonstrates the compound's potential in facilitating selective catalytic reactions, improving yields, and minimizing unwanted by-products (Dusi, Mallát, & Baiker, 1999).

Organic Synthesis

  • Protected 1,2-Amino Alcohols Synthesis : Related tert-Butanesulfinyl aldimines and ketimines serve as precursors in the synthesis of protected 1,2-amino alcohols, exhibiting high yields and diastereoselectivities. These findings underscore the utility of "this compound" and its analogs in complex organic synthesis processes (Tang, Volkman, & Ellman, 2001).

Chemical Stability and Heterogeneous Catalysis

  • Chiral Covalent Organic Frameworks (COFs) : Research has demonstrated the development of chiral COFs incorporating tert-butyl groups, which significantly enhance chemical stability under acidic and basic conditions. These frameworks serve as efficient and recyclable heterogeneous catalysts for various asymmetric reactions, highlighting the potential for using "this compound" in the design of stable, chiral catalytic materials (Han et al., 2017).

Mechanism of Action

Target of Action

The primary target of (1S,3R)-3-Tert-butylsulfanylcyclohexan-1-ol is the enzyme glutathione peroxidase 4 (GPx4) . GPx4 is a key enzyme that protects cells from oxidative damage by reducing lipid hydroperoxides to their corresponding alcohols and free hydrogen peroxide to water .

Mode of Action

This compound, also known as RSL3 , acts as an inhibitor of GPx4 . By inhibiting GPx4, RSL3 disrupts the normal function of this enzyme, leading to an increase in lipid peroxidation within the cell . This increase in lipid peroxidation can lead to cell damage and ultimately cell death through a process known as ferroptosis .

Biochemical Pathways

The inhibition of GPx4 by RSL3 affects the ferroptosis pathway . Ferroptosis is a form of regulated cell death that is dependent on iron and lipid peroxidation . When GPx4 is inhibited, lipid peroxides accumulate in the cell, leading to oxidative stress and eventually ferroptosis .

Pharmacokinetics

It is known that the compound can induce cell death in a dose-dependent manner

Result of Action

The result of the action of this compound is the induction of ferroptosis . This form of cell death is characterized by the accumulation of lipid peroxides and the depletion of glutathione, leading to oxidative stress and cell damage . Ferroptosis has been implicated in various pathological conditions, including cancer .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, oxidative stress is a key factor that can enhance the action of this compound . Additionally, dietary factors such as the intake of polyunsaturated fatty acids can trigger an inflammatory response in cells with inhibited GPx4 activity

Safety and Hazards

This involves understanding the potential risks associated with handling the compound, including toxicity, flammability, and environmental impact .

Biochemical Analysis

Biochemical Properties

(1S,3R)-3-Tert-butylsulfanylcyclohexan-1-ol is known to interact with various enzymes and proteins. It has been found to inhibit the activity of glutathione peroxidase 4 (GPX4), a key enzyme involved in preventing lipid peroxidation . This interaction is context-dependent, with the compound inhibiting GPX4 in the presence of cell cytosol or recombinant human 14-3-3ε, an adaptor protein .

Cellular Effects

The effects of this compound on cells are diverse. This compound decreases cellular glutathione (GSH) levels and increases lipid peroxidation levels, leading to cell death . It also inhibits thioredoxin reductase 1 (TrxR1), an enzyme involved in cellular antioxidant defense .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to and inactivation of GPX4, leading to the induction of ferroptosis . This compound not only activates ferroptosis but also blocks the activation of the mammalian target of rapamycin (mTOR) signaling pathway through interactions with GPX4 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has been observed that this compound can induce cell death rapidly in certain cell types

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific dosage effects of this compound in animal models have not been extensively studied, it is known that it can prevent tumor formation and inhibit tumor growth in mouse xenograft models .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is known to inhibit GPX4, an enzyme that plays a crucial role in the detoxification of lipid-derived hydroperoxides . This suggests that the compound may be involved in lipid metabolism and the regulation of oxidative stress.

Subcellular Localization

The subcellular localization of this compound is also not well understood. Given its role in inhibiting GPX4, it is likely that it localizes to areas where this enzyme is present. GPX4 is found in various cellular compartments, including the cytosol and mitochondria Therefore, it is plausible that this compound may also be found in these areas

Properties

IUPAC Name

(1S,3R)-3-tert-butylsulfanylcyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20OS/c1-10(2,3)12-9-6-4-5-8(11)7-9/h8-9,11H,4-7H2,1-3H3/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYBWEPJTDUSHKG-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1CCCC(C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)S[C@@H]1CCC[C@@H](C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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